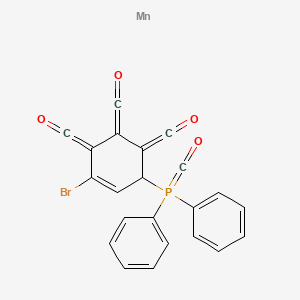
1,5-Di(tetrahydrofuran-2-yl)pentan-3-yl butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Di(tetrahydrofuran-2-yl)pentan-3-yl butanoate is a chemical compound that belongs to the class of esters It is characterized by the presence of two tetrahydrofuran rings attached to a pentane backbone, with a butanoate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Di(tetrahydrofuran-2-yl)pentan-3-yl butanoate typically involves the esterification of 1,5-Di(tetrahydrofuran-2-yl)pentan-3-ol with butanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Di(tetrahydrofuran-2-yl)pentan-3-yl butanoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or other functionalized compounds.
Wissenschaftliche Forschungsanwendungen
1,5-Di(tetrahydrofuran-2-yl)pentan-3-yl butanoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavoring agents, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1,5-Di(tetrahydrofuran-2-yl)pentan-3-yl butanoate involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release the active alcohol and butanoic acid, which may exert biological effects. The tetrahydrofuran rings can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Di(tetrahydrofuran-2-yl)pentan-3-yl octanoate: Similar structure but with an octanoate ester group instead of butanoate.
1,5-Di(tetrahydrofuran-2-yl)pentan-3-yl acetate: Similar structure but with an acetate ester group.
Uniqueness
1,5-Di(tetrahydrofuran-2-yl)pentan-3-yl butanoate is unique due to its specific ester group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
5451-27-4 |
|---|---|
Molekularformel |
C17H30O4 |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
1,5-bis(oxolan-2-yl)pentan-3-yl butanoate |
InChI |
InChI=1S/C17H30O4/c1-2-5-17(18)21-16(10-8-14-6-3-12-19-14)11-9-15-7-4-13-20-15/h14-16H,2-13H2,1H3 |
InChI-Schlüssel |
OLKOZWXNZMOYKX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)OC(CCC1CCCO1)CCC2CCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


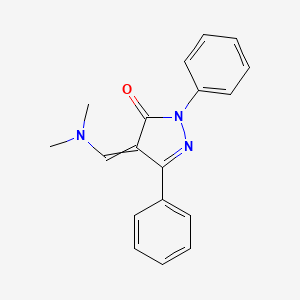

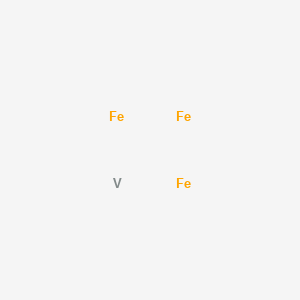
![4,4'-[2-(Pyridin-2-yl)ethene-1,1-diyl]dianiline](/img/structure/B14725946.png)

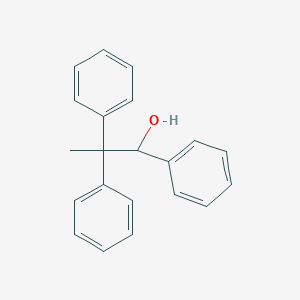

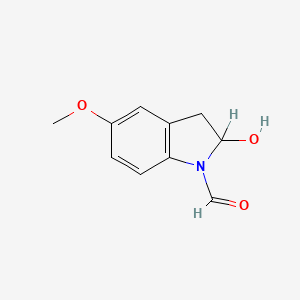

![1-Chloro-4-[(2-chloroethenyl)oxy]benzene](/img/structure/B14725998.png)

![2,2'-[Diselane-1,2-diylbis(methylene)]dibenzoic acid](/img/structure/B14726005.png)
